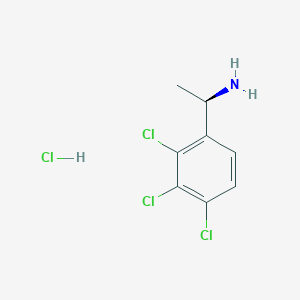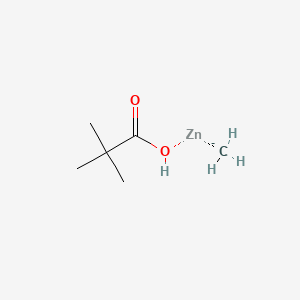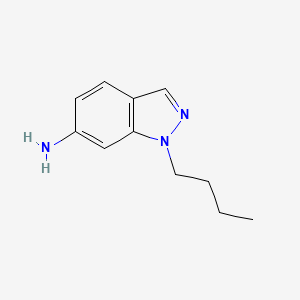
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine is a compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a tert-butyl group and a piperidine ring
Méthodes De Préparation
The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step reactions. One common method includes the condensation of 3-tert-butyl-1H-pyrazole-5-amine with piperidine derivatives under controlled conditions. The reaction is often carried out in a solvent-free environment at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine can be compared with other similar compounds, such as:
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of a piperidine ring, which may result in different chemical and biological properties.
3-Amino-5-tert-butyl-1H-pyrazole: This compound lacks the piperidine ring, making it structurally simpler but potentially less versatile in its applications. The uniqueness of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine lies in its combination of the pyrazole and piperidine rings, which may confer specific properties useful in various research and industrial contexts.
Propriétés
Formule moléculaire |
C12H22N4 |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-7-11(15-14-10)16-6-4-5-9(13)8-16/h7,9H,4-6,8,13H2,1-3H3,(H,14,15) |
Clé InChI |
AJAJZFWYEJJOGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NN1)N2CCCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)



![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)





![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)



